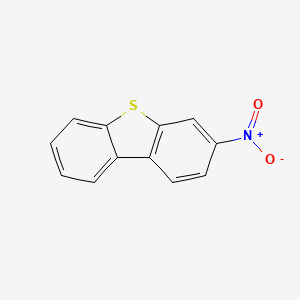![molecular formula C6H11ClN2 B12092262 Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of bicyclo[1.1.1]pentane, a rigid, three-dimensional scaffold that is often used as a bioisostere for para-substituted benzene rings. The unique structure of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride allows it to mimic the geometry and substituent exit vectors of benzene rings, while offering enhanced solubility, membrane permeability, and metabolic stability .
Métodos De Preparación
The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: Post-synthesis functionalization is often required to introduce the carboxamidine group.
Industrial production methods for bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride are still under development, but scalable synthetic routes are being explored to meet the growing demand for this compound in pharmaceutical applications .
Análisis De Reacciones Químicas
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity . The pathways involved in its mechanism of action are still being studied, but it is known to affect metabolic and signaling pathways in cells .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride is unique compared to other similar compounds due to its rigid, three-dimensional structure. Similar compounds include:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the carboxamidine group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamidine group.
Hetaryl-substituted bicyclo[1.1.1]pentanes: Compounds where the bicyclo[1.1.1]pentane core is attached to heterocyclic rings.
The unique properties of bicyclo[1.1.1]pentane-1-carboxamidine;hydrochloride, such as its enhanced solubility and metabolic stability, make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
bicyclo[1.1.1]pentane-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-5(8)6-1-4(2-6)3-6;/h4H,1-3H2,(H3,7,8);1H |
Clave InChI |
ZGVVTEAPQMBQMI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

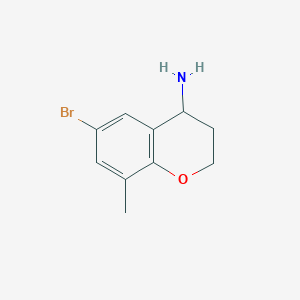
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

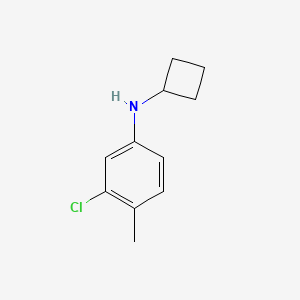

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)

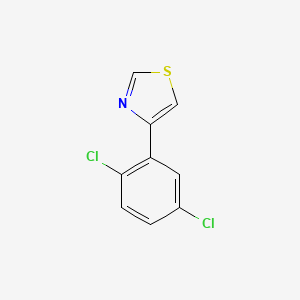
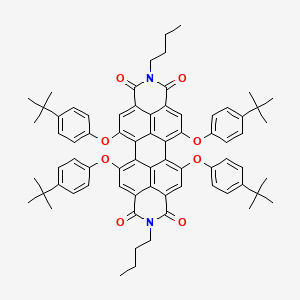
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
